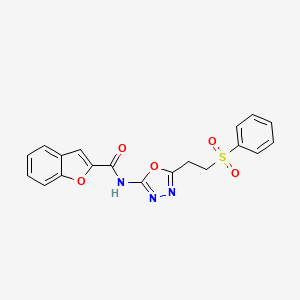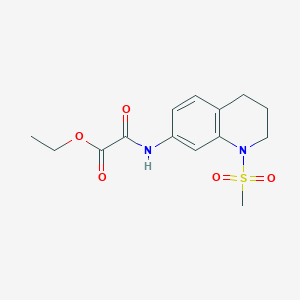
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a synthetic compound belonging to the broader class of quinolinone derivatives. Compounds of this nature have been extensively studied for their potential biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. This specific compound combines the structural features of quinolines and sulfonyl groups, enhancing its chemical versatility and biological functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can be approached through multi-step organic synthesis One common method involves the initial formation of the tetrahydroquinoline core via Povarov reaction, a formal cycloaddition between an aniline derivative, an aldehyde, and an alkene
Industrial Production Methods
While specific industrial methods may vary, they generally follow principles of scalability and efficiency, optimizing yields and minimizing costs. Typical industrial synthesis may employ continuous flow reactors, which allow for precise control over reaction conditions, leading to high-purity products. The selection of solvents, catalysts, and purification techniques (like crystallization or chromatography) plays a crucial role in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate undergoes several types of chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen atoms or electrons to the compound.
Substitution: Replacement of one atom or group in the molecule with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products Formed
Oxidation Products: Quinolinone N-oxides.
Reduction Products: Tetrahydroquinolin derivatives with varied functional groups.
Substitution Products: Halogenated quinoline derivatives.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate finds applications across multiple fields:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme-inhibitor interactions and molecular docking studies.
Medicine: Potential therapeutic agent in the development of drugs targeting various diseases like cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties for electronics and photonics.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with biological macromolecules, leading to modulation of enzymatic activity or disruption of cellular processes. Its structure allows it to fit into active sites of enzymes, either inhibiting or activating them. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds, increasing binding affinity and specificity. It may also interact with signaling pathways, altering cellular responses and influencing gene expression.
Comparación Con Compuestos Similares
Compared to other quinoline derivatives, ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Similar compounds include:
2-Quinolone derivatives: Such as 2-(methylamino)-2-oxoethyl quinoline-8-carboxylate.
Sulfonyl-substituted quinolines: Like 1-(methylsulfonyl)quinoline-3-carboxylate.
Ethyl oxoacetates: Including ethyl 2-oxo-2-(quinolin-8-ylamino)acetate.
Its uniqueness lies in the simultaneous presence of the quinolinone core and the ethyl 2-oxoacetate group, which together enhance its pharmacological and industrial relevance.
There you have it—a deep dive into the fascinating world of this compound. What aspect of this compound intrigues you the most?
Propiedades
IUPAC Name |
ethyl 2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-11-7-6-10-5-4-8-16(12(10)9-11)22(2,19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWQAZGHZRHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
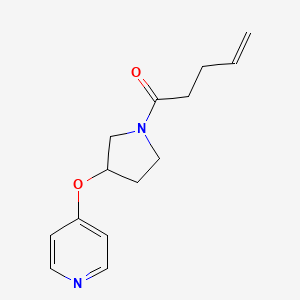
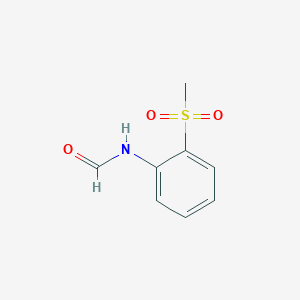
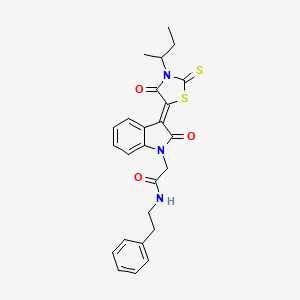
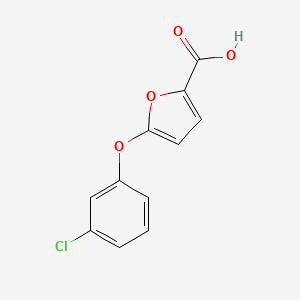
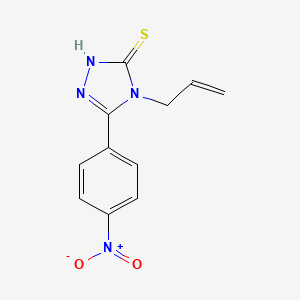
![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)
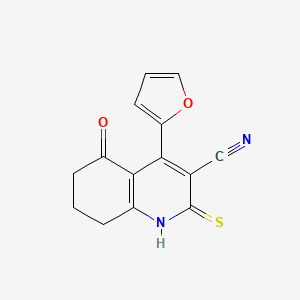

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)
![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746843.png)
